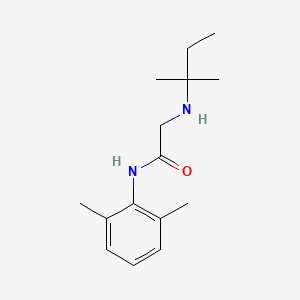![molecular formula C16H19ClN2O B14653269 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol CAS No. 53464-18-9](/img/structure/B14653269.png)
1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and chlorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-chlorobenzyl chloride with aniline, followed by the addition of propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, alkoxide ions.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and chlorophenyl groups in its structure allow it to bind to specific sites on proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
- 4-Amino-3-chlorobenzyl alcohol
- 4-Amino-3-chlorophenylmethanol
- 4-Amino-3-chlorophenylpropanol
Comparison: Compared to these similar compounds, 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol is unique due to the presence of both an amino group and a chlorophenyl group in its structure. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
53464-18-9 |
|---|---|
Molecular Formula |
C16H19ClN2O |
Molecular Weight |
290.79 g/mol |
IUPAC Name |
1-[4-[(4-amino-3-chlorophenyl)methyl]anilino]propan-2-ol |
InChI |
InChI=1S/C16H19ClN2O/c1-11(20)10-19-14-5-2-12(3-6-14)8-13-4-7-16(18)15(17)9-13/h2-7,9,11,19-20H,8,10,18H2,1H3 |
InChI Key |
LAWRJELKDQJQET-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)CC2=CC(=C(C=C2)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
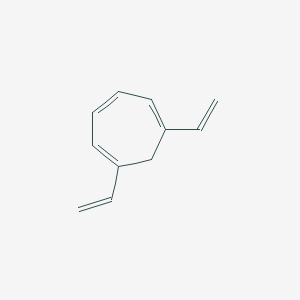
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
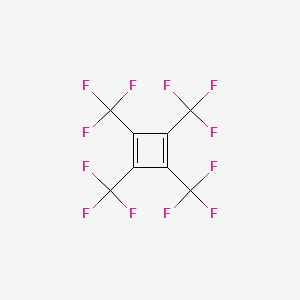

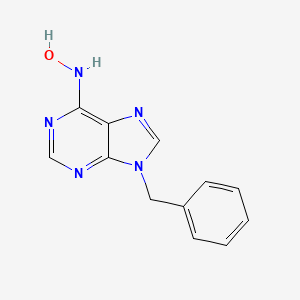



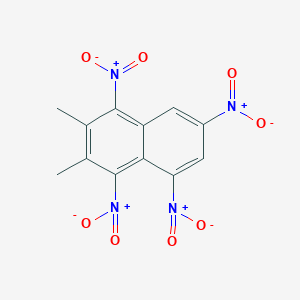
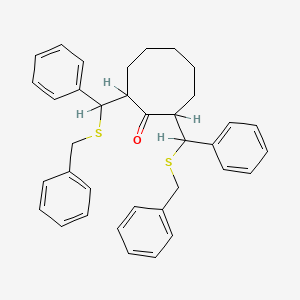
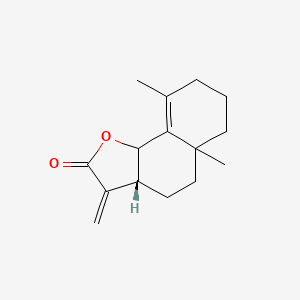
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
